N-(5-bromopyridin-2-yl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring substituted with a bromine atom, a nitrophenyl group, and a hexahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the pyridine ring and the nitrophenyl group . This reaction is catalyzed by palladium and requires the presence of a base, such as potassium carbonate, and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, amino-substituted compounds, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-fibrotic agent and its ability to inhibit collagen deposition.
Biological Research: The compound is used in studies involving cellular pathways and molecular targets related to fibrosis and other diseases.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug discovery.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis . By inhibiting these enzymes, the compound reduces collagen deposition and fibrosis. Additionally, it may interact with other cellular proteins and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives exhibit similar biological activities and are used in medicinal chemistry.
Quinoline Derivatives: Other quinoline-based compounds are studied for their anti-inflammatory and anti-cancer properties.
Uniqueness
N-(5-bromopyridin-2-yl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its ability to inhibit collagen synthesis. This makes it a valuable compound for research in anti-fibrotic therapies and other medical applications.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O4/c1-12-19(22(29)26-18-10-7-14(23)11-24-18)20(13-5-8-15(9-6-13)27(30)31)21-16(25-12)3-2-4-17(21)28/h5-11,20,25H,2-4H2,1H3,(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOTLLUBBXQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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